Lipophilicity (LogP) Superiority Over Des-Methyl Analog: ~0.52 Log Unit Increase Driven by Ortho-Methyl Group
4-Bromo-3-fluoro-2-methylbenzoic acid exhibits a computed LogP of 3.06, which is approximately 0.52 log units higher than the des-methyl analog 4-bromo-3-fluorobenzoic acid (CAS 153556-42-4, LogP ≈ 2.54) [1]. This corresponds to a roughly 3.3-fold increase in octanol-water partition coefficient attributable to the 2-methyl substituent. The higher LogP places the target compound closer to the optimal lipophilicity range (LogP 1–4) for CNS drug-like properties while maintaining favorable physicochemical space for oral bioavailability [2]. Importantly, the regioisomer 4-bromo-2-fluoro-3-methylbenzoic acid (CAS 194804-90-5) has a LogP of only 2.59 , confirming that the specific 2-Me/3-F/4-Br arrangement yields maximal lipophilicity among the three possible Br/F/Me trisubstituted regioisomers.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 3.06 (computed, Fluorochem) |
| Comparator Or Baseline | 4-Bromo-3-fluorobenzoic acid (CAS 153556-42-4): LogP ≈ 2.54; 4-Bromo-2-fluoro-3-methylbenzoic acid (CAS 194804-90-5): LogP = 2.59 |
| Quantified Difference | ΔLogP ≈ +0.52 vs. des-methyl analog (~3.3× higher partition); ΔLogP ≈ +0.47 vs. regioisomer |
| Conditions | Computed LogP values from vendor technical datasheets (Fluorochem, Chembase, ChemSrc); consistent computational methodology across sources not independently verified. |
Why This Matters
The ~3.3× higher lipophilicity of the target compound relative to its des-methyl analog means downstream amide or ester derivatives will have predictably higher membrane permeability—a critical parameter for medicinal chemistry lead optimization where LogP modulation by even 0.5 units can shift a compound between CNS penetration and peripheral restriction.
- [1] Chembase.cn. 4-Bromo-3-fluorobenzoic acid, CAS 153556-42-4. LogP: 2.5422833, pKa: 3.7252507. Computed Properties. View Source
- [2] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. (Review establishing LogP 1–4 as optimal range for oral CNS drug candidates.) View Source
